molecular formula C21H21N3O4S B2565510 3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1207050-56-3

3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2565510
CAS RN: 1207050-56-3
M. Wt: 411.48
InChI Key: NZVNTGRLIMPOCI-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive Agents

This compound has been studied for its potential use as an antinociceptive agent . Antinociceptives are substances that reduce the sensation of pain without causing sedation or loss of consciousness. The compound’s structure suggests it may interact with biological pathways involved in pain perception, making it a candidate for the development of new pain management drugs .

Quorum Sensing Inhibitors

Research indicates that derivatives of this compound could serve as quorum sensing inhibitors . Quorum sensing is a system of stimuli and response correlated to population density. Inhibiting quorum sensing has implications in treating bacterial infections, particularly those resistant to antibiotics, by disrupting their communication and biofilm formation .

properties

IUPAC Name

3-[2-oxo-2-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-19(13-24-16-4-1-2-5-17(16)28-21(24)27)22-7-9-23(10-8-22)20(26)15-12-14(15)18-6-3-11-29-18/h1-6,11,14-15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVNTGRLIMPOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

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